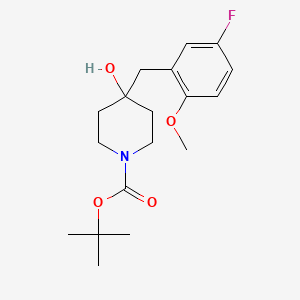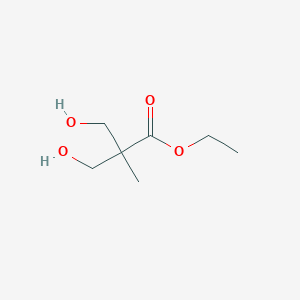
Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) is 297.13763628 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates in Organic Chemistry
- Synthesis of Natural Product Biotin : Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of the natural product Biotin, a water-soluble vitamin involved in the metabolic cycle for synthesizing fatty acids, sugars, and α-amino acids. This synthesis demonstrates the compound's role in the production of complex organic molecules (Shuanglin Qin et al., 2014).
- Fluorescence Properties : The compound is used in the synthesis of certain structures whose fluorescence properties are of interest. This application is particularly relevant in analytical and spectroscopic methods (M. Memeo et al., 2014).
Medical Imaging and Radiotracer Development
- Imaging Hypoxic Tumor Tissue : A derivative of methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is used in the synthesis of a tracer for PET imaging of hypoxic tumor tissue. This tracer is transported into cells by amino acid transporters, a novel approach in detecting hypoxic tumors (N. Malik et al., 2012).
Chemical Synthesis and Transformations
- Formation of Various Substitution Products : The compound serves as a starting material for reactions with various amines, yielding a range of substitution products. These reactions are significant in exploring chemical transformations and synthesizing new molecules (Janez Baš et al., 2001).
- Antitumor Activities : Derivatives of methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate have been synthesized and tested for their antitumor activities. This highlights its potential role in the development of new anticancer drugs (Xiong Jing, 2011).
Stereochemistry and Enantioselective Synthesis
- Enantioselective Synthesis : The compound is used in the enantioselective synthesis of certain amino acid derivatives. This is crucial in creating single-enantiomer compounds for pharmaceutical applications (N. Boaz et al., 2005).
Miscellaneous Applications
- Synthesis of Bioorganometallic Compounds : It is involved in the synthesis of organometallic analogues of antibiotics, like platensimycin, demonstrating its utility in medicinal chemistry (M. Patra et al., 2012).
- Production of Radiopharmaceuticals : A derivative is used in the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, indicating its importance in nuclear medicine (Zonghua Luo et al., 2019).
Eigenschaften
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFYKNIJQMDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)









